molecular formula C14H12FNO B2999148 4-fluoro-N-(4-methylphenyl)benzamide CAS No. 399-05-3

4-fluoro-N-(4-methylphenyl)benzamide

Cat. No.: B2999148
CAS No.: 399-05-3
M. Wt: 229.254
InChI Key: FYIMLKPLYFXRDM-UHFFFAOYSA-N
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Description

4-Fluoro-N-(4-methylphenyl)benzamide is an organic compound with the molecular formula C14H12FNO and a molecular weight of 229.25 g/mol It is a derivative of benzamide, where the amide nitrogen is substituted with a 4-fluoro and 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-methylphenyl)benzamide typically involves the reaction of 4-fluoroaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar procedures to those used in laboratory settings, with optimizations for yield and purity. Continuous flow synthesis methods could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-N-(4-methylphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-methylphenyl)benzamide is not well-documented. as a benzamide derivative, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The specific pathways and targets would depend on the context of its use in medicinal chemistry or biological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-N-(4-methylphenyl)benzamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials .

Properties

IUPAC Name

4-fluoro-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO/c1-10-2-8-13(9-3-10)16-14(17)11-4-6-12(15)7-5-11/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIMLKPLYFXRDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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